Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
Description
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a synthetic organic compound featuring a quinoxaline core substituted with methyl groups at the 6- and 7-positions, a 3-oxo group, and an acetamido-benzoate ester moiety at the 2-position. For instance, ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (C₁₉H₁₉N₃O₄, MW 353.38) shares a similar backbone but lacks the 6,7-dimethyl groups and has a para-substituted benzoate ester . The addition of methyl groups on the quinoxaline ring likely enhances lipophilicity and steric effects, which may influence binding affinity or metabolic stability .
Properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-21(27)14-7-5-6-8-15(14)23-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAGHDGGWDKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with specific reagents under controlled conditions . The process typically involves the use of solvents like DMSO and catalysts to facilitate the reaction. The compound is often purified using techniques such as HPLC to ensure high purity levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce tetrahydroquinoxaline compounds .
Scientific Research Applications
Biological Activities
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies indicate that compounds containing quinoxaline derivatives demonstrate notable antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.
- Anticancer Potential : Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties due to its structural characteristics.
- Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives possess anti-inflammatory properties. This could make the compound useful in treating inflammatory diseases.
Medicinal Chemistry Applications
The compound's unique structure allows for various modifications that can lead to the development of new pharmaceuticals:
- Drug Design : The ability to modify the quinoxaline core opens avenues for designing new drugs targeting specific diseases.
- Prodrug Development : this compound can be evaluated as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of similar compounds:
Mechanism of Action
The compound exerts its effects by inhibiting nonsense-mediated mRNA decay (NMD) in a dose-dependent manner . It enhances the stability of premature termination codon (PTC) mutated p53 mRNA in specific cell lines, such as N417 and HDQP-1 . The compound docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation . This action leads to increased mRNA levels of p21, Bax, and PUMA, which are crucial for tumor suppression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring System Variations
Key structural differences among analogs include:
- Benzoate vs. Thiophene Core: Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate (CAS 307519-88-6) replaces the benzene ring with a thiophene core.
- Substituent Position on Benzoate: Ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474006-27-4) has a para-substituted acetamido group, whereas the target compound is ortho-substituted. Ortho substitution may introduce steric hindrance, affecting molecular conformation and intermolecular interactions .
Physicochemical Properties
*Estimated logP values based on structural analogs.
- Lipophilicity: The 6,7-dimethylquinoxaline derivatives (e.g., CAS 474006-27-4) exhibit higher logP values than non-methylated analogs due to increased hydrophobicity . The thiophene-based compound (CAS 307519-88-6) has the highest logP (estimated ~3.5), attributed to the sulfur atom and additional methyl groups .
- Hydrogen Bonding: Urea derivatives (e.g., [2-(6,7-dimethyl-3-oxo...)acetyl]urea) show increased H-bond donors (4 vs.
Biological Activity
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate, also known as NMDI14, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.51 g/mol |
| CAS Number | 307519-88-6 |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMSO: ≥ 25 mg/mL (60.17 mM) |
| Boiling Point | 658.8 ± 55.0 °C (Predicted) |
| Storage Temp. | 2-8 °C |
Synthesis
The synthesis of NMDI14 involves several steps that typically utilize carbon–carbon and carbon–heteroatom bond-forming reactions under environmentally friendly conditions. Recent advancements in synthetic methodologies have highlighted the importance of green chemistry in producing such compounds efficiently .
NMDI14 exhibits a variety of biological activities primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Research indicates that NMDI14 shows significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
- Antitumor Effects : Studies have demonstrated that NMDI14 can inhibit the proliferation of cancer cells in vitro. The compound appears to induce apoptosis in tumor cells through the activation of caspase pathways .
- Neuroprotective Properties : Preliminary studies suggest that NMDI14 may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, thus contributing to reduced inflammation in various models .
Study on Antimicrobial Efficacy
A study published in Heterocycles evaluated the antimicrobial activity of NMDI14 against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent .
Antitumor Activity Assessment
In a cell line study assessing the antitumor effects of NMDI14 on human breast cancer cells (MCF-7), the compound induced significant cell death at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
